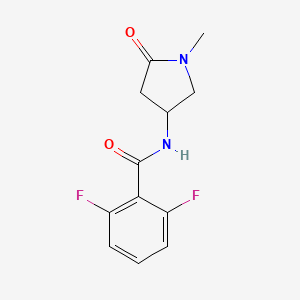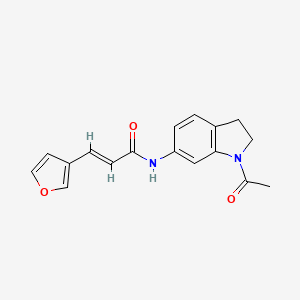
(E)-N-(1-acetylindolin-6-yl)-3-(furan-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(1-acetylindolin-6-yl)-3-(furan-3-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
Scientific Research Applications
Positive Allosteric Modulation of α7 Nicotinic Acetylcholine Receptors
Research has identified compounds with structural similarities to (E)-N-(1-acetylindolin-6-yl)-3-(furan-3-yl)acrylamide that act as positive allosteric modulators of α7 nicotinic acetylcholine receptors. These modulators have been shown to produce anxiolytic-like activity in mice, suggesting a potential application in treating anxiety-related disorders. Chronic treatment with such compounds has been found to be more efficient than acute treatment in eliciting anxiolytic-like activity, highlighting their therapeutic importance in modulating anxiety processes, possibly during smoking cessation (Targowska-Duda et al., 2019).
Mitigating Acrylamide and Furan in Food
Another area of application involves the mitigation of acrylamide and furan compounds, which are known to be toxic and potentially carcinogenic. Research into industrially applicable strategies for reducing the presence of these compounds in food has been conducted, indicating the relevance of understanding the chemistry of compounds like this compound in the broader context of food safety and public health (Anese et al., 2013).
Neurotoxicity and Neuroprotection
Studies have also focused on the neurotoxic effects of acrylamide, with this compound derivatives potentially offering insights into mechanisms of neuroprotection and neurotoxicity. Investigations into the effects of acrylamide on the cholinergic nervous system, for example, have explored how related compounds might influence neurotoxic outcomes and protective strategies against such toxicity (Kopańska et al., 2022).
Enantioselective Ene-Reduction by Fungi
Research into the enantioselective ene-reduction of compounds structurally related to this compound by marine and terrestrial fungi highlights the potential for bio-based synthesis processes. These findings open up avenues for the synthesis of pharmacologically active compounds through environmentally friendly methodologies (Jimenez et al., 2019).
Epigallocatechin-3-gallate's Neuroprotective Effects
The neuroprotective effects of epigallocatechin-3-gallate against acrylamide-induced oxidative stress and neuronal apoptosis have been studied, providing a link to the potential therapeutic benefits of compounds like this compound in combating neurotoxicity. Such research underscores the importance of identifying and understanding the action of neuroprotective agents in mitigating the adverse effects of neurotoxic compounds (He et al., 2017).
properties
IUPAC Name |
(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-12(20)19-8-6-14-3-4-15(10-16(14)19)18-17(21)5-2-13-7-9-22-11-13/h2-5,7,9-11H,6,8H2,1H3,(H,18,21)/b5-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJZVCMLCSYIQH-GORDUTHDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C=CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)/C=C/C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

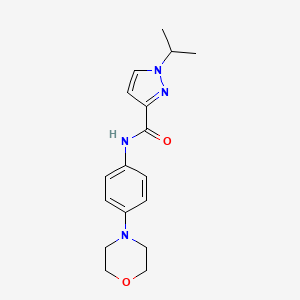
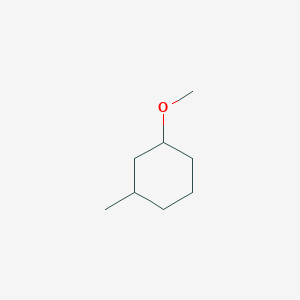

![2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2764928.png)
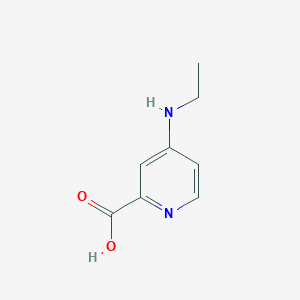
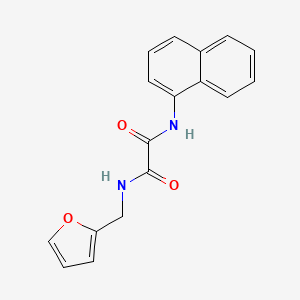
![N-(3-chloro-4-methoxyphenyl)-2-((7-(3-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2764935.png)
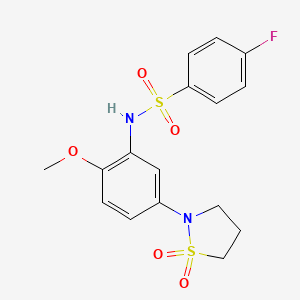
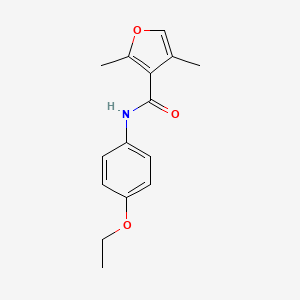
![3-(4-fluorophenyl)-N-{[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2764940.png)

![N-[(6-Methylpyridin-3-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2764943.png)
![1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2764944.png)
